
Benzyl(dodecan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(dodecan-2-yl)amine, also known as dodecylbenzylamine (DBA), is an aliphatic amine with a long hydrocarbon chain. It is a white, crystalline solid with a melting point of 46°C and a boiling point of 317°C. DBA is widely used in the synthesis of surfactants, pharmaceuticals, and other chemicals due to its amphiphilic nature and its ability to form hydrogen bonds. It is also used in various industrial and scientific applications, such as in the manufacture of detergents, emulsifiers, and lubricants.
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
Amines play a crucial role in chemical synthesis and functionalization processes, particularly in the formation of C-N bonds. Transition-metal-catalyzed reductive amination using hydrogen showcases the importance of amine compounds in synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials science (Irrgang & Kempe, 2020). The ability to selectively functionalize saturated C-H bonds highlights the significant role of metalloporphyrin catalysts, with amination being a critical pathway for introducing amine functionalities into various substrates (Che et al., 2011).
Materials Science and Engineering
Amine-functionalized materials, including metal–organic frameworks (MOFs), are extensively studied for their unique properties and applications. Amine groups introduced into MOFs enhance their interaction with CO2, making these materials promising for CO2 capture applications. Techniques such as in situ synthesis, post-modification, and physical impregnation have been developed to incorporate amine functionalities into MOFs, significantly improving their CO2 sorption capacity at low pressures (Lin, Kong, & Chen, 2016). This review underscores the potential of amine-functionalized materials in addressing environmental challenges, particularly in gas separation and storage.
Propriétés
IUPAC Name |
N-benzyldodecan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N/c1-3-4-5-6-7-8-9-11-14-18(2)20-17-19-15-12-10-13-16-19/h10,12-13,15-16,18,20H,3-9,11,14,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZHZECYLYTSQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(dodecan-2-yl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)
![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)
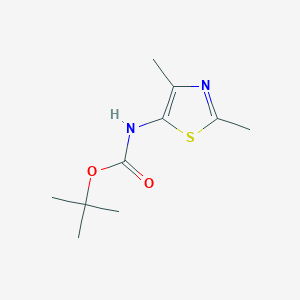
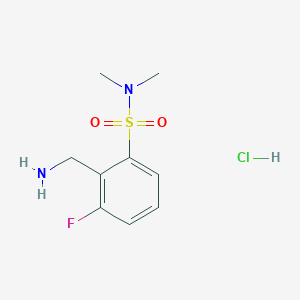
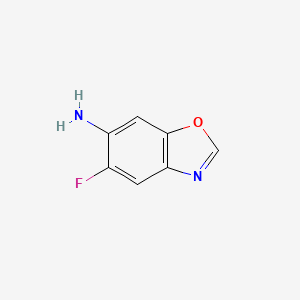
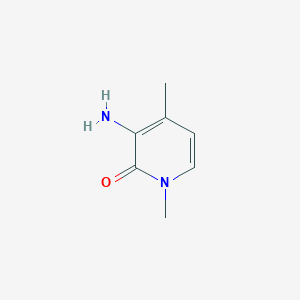
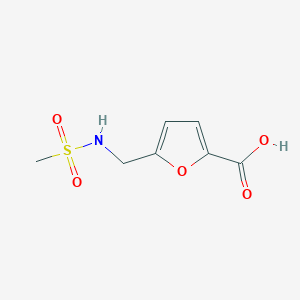
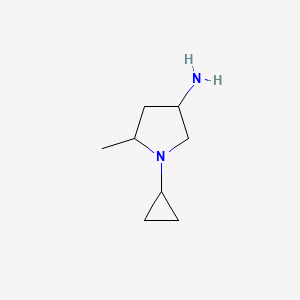
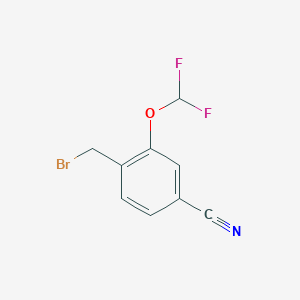
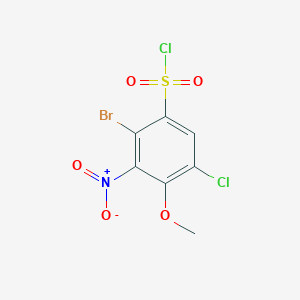
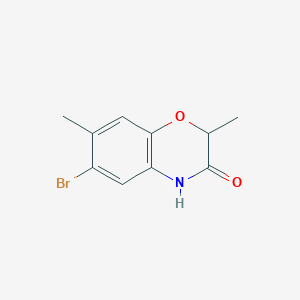
![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)